molecular formula C15H18BFN2O2 B7953977 3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole

3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole

Cat. No.: B7953977
M. Wt: 288.13 g/mol
InChI Key: CEUBDDLZUQGTKD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is a chemical compound that features a fluorophenyl group and a dioxaborolan group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole.

    Attachment of the Dioxaborolan Group: This is typically done through a borylation reaction, where a suitable boron reagent reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dioxaborolan group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole
  • 3-(4-Bromophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole
  • 3-(4-Methylphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in various applications. This makes it a valuable compound in fields requiring precise molecular interactions.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-19-13(12)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUBDDLZUQGTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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